molecular formula C16H9NO3S B2725271 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one CAS No. 58629-13-3

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2725271
CAS No.: 58629-13-3
M. Wt: 295.31
InChI Key: LUJUQVJLSQUYQW-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with a suitable chromenone derivative. One common method is the reaction of 2-aminobenzenethiol with 7-hydroxy-4-chromenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, ketones, and dihydrobenzothiazole compounds .

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is unique due to the presence of both benzothiazole and chromenone moieties, which confer distinct photophysical properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3S/c18-9-5-6-10-13(7-9)20-8-11(15(10)19)16-17-12-3-1-2-4-14(12)21-16/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJUQVJLSQUYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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